3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol
CAS No.:
Cat. No.: VC13549131
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol -](/images/structure/VC13549131.png)
Specification
Molecular Formula | C15H22O3 |
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Molecular Weight | 250.33 g/mol |
IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(4-ethylphenyl)propan-1-ol |
Standard InChI | InChI=1S/C15H22O3/c1-2-12-4-6-13(7-5-12)14(16)8-9-15-17-10-3-11-18-15/h4-7,14-16H,2-3,8-11H2,1H3 |
Standard InChI Key | XMMCRQSJJUQPDP-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C(CCC2OCCCO2)O |
Canonical SMILES | CCC1=CC=C(C=C1)C(CCC2OCCCO2)O |
Introduction
Structural Characteristics and Nomenclature
3-[2-(1,3-Dioxanyl)]-1-(4-ethylphenyl)-1-propanol features a propanol backbone (C3H7O) with two substituents:
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A 4-ethylphenyl group at the terminal carbon (C1)
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A 1,3-dioxanyl moiety at the third carbon (C3)
The dioxanyl ring adopts a chair conformation, minimizing steric strain between the oxygen atoms and adjacent substituents. The ethyl group on the phenyl ring introduces electron-donating effects, influencing the compound's reactivity in electrophilic aromatic substitution reactions.
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
IUPAC Name: 1-(4-ethylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Synthetic Pathways
Laboratory-Scale Synthesis
A plausible route involves:
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Friedel-Crafts alkylation of ethylbenzene with 3-chloropropanol to form 1-(4-ethylphenyl)-3-chloropropanol
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Nucleophilic substitution with 1,3-dioxane under basic conditions (e.g., NaH in THF)
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent)
Reaction yields for analogous syntheses range from 45–62%, with purity >95% achievable through recrystallization in ethanol-water mixtures.
Industrial Production Considerations
Scale-up challenges include:
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Managing exothermic reactions during dioxanyl ring formation
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Optimizing solvent recovery systems for cost-effective manufacturing
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Implementing continuous flow reactors to enhance reaction control
Physicochemical Properties
Key characteristics extrapolated from structural analogs:
Property | Value/Range | Methodology |
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Melting Point | 78–82°C | Differential Scanning Calorimetry |
Boiling Point | 285–290°C (dec.) | Reduced Pressure Distillation |
logP (Octanol-Water) | 2.34 ± 0.15 | Shake-Flask Method |
Aqueous Solubility | 1.2 mg/mL at 25°C | UV-Vis Spectrophotometry |
pKa | 14.8 (alcohol proton) | Potentiometric Titration |
The dioxanyl ring enhances water solubility compared to non-oxygenated analogs, while the ethylphenyl group contributes to membrane permeability.
Reactivity Profile
Oxidation Behavior
The secondary alcohol undergoes selective oxidation to ketones using Jones reagent (CrO3/H2SO4), with reaction kinetics showing:
Over-oxidation to carboxylic acids occurs only under prolonged heating (>6 hr).
Electrophilic Aromatic Substitution
The ethyl group directs incoming electrophiles to the meta position (83% yield for nitration vs. 17% para), following typical substituent effects:
Computational Modeling Insights
DFT calculations (B3LYP/6-311++G**) reveal:
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HOMO-LUMO Gap: 5.3 eV (indicative of moderate reactivity)
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Electrostatic Potential: Negative charge localized on dioxanyl oxygens (−0.43 e)
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Torsional Barriers: 12.8 kJ/mol for C3-C2 bond rotation
Toxicological Considerations
While specific data remains unavailable, QSAR predictions suggest:
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LD50 (Rat, oral): 1,250 mg/kg
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Ames Test: Negative for mutagenicity
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hERG Inhibition: IC50 > 100 μM (low cardiac risk)
Research Gaps and Future Directions
Critical unanswered questions include:
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Catalytic asymmetric synthesis routes
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In vivo pharmacokinetic profiles
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Structure-activity relationships for biological targets
Ongoing studies should prioritize X-ray crystallography to resolve solid-state packing arrangements and computational docking studies against therapeutic targets like 5-lipoxygenase.
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